3-Azabicyclo[3.2.0]heptane-2-carbonitrile
Description
Historical Context and Synthetic Challenges of Bicyclic Heterocycles
The history of heterocyclic chemistry is rich and dates back to the 19th century, running parallel to the development of organic chemistry itself. The synthesis of bicyclic systems, particularly those containing strained rings like cyclobutane (B1203170), has historically presented formidable challenges to synthetic chemists. The construction of the 3-azabicyclo[3.2.0]heptane skeleton, for instance, requires the precise formation of a fused 4- and 5-membered ring system, a task that demands sophisticated synthetic strategies.
One of the most powerful methods for constructing the cyclobutane portion of this framework is the [2+2] cycloaddition reaction. taltech.ee However, traditional photochemical [2+2] cycloadditions often necessitate the use of electronically activated olefins, which can lead to undesired substitution patterns on the resulting scaffold that may be difficult to remove. orgsyn.org The Kochi-Salomon reaction is a notable exception, capable of engaging two unactivated olefins, but it is classically intolerant of basic amines, complicating the direct synthesis of the parent 3-azabicyclo[3.2.0]heptane from precursors like diallylamine (B93489). orgsyn.org Recent advancements have sought to overcome these limitations, for example, by using an amine-tolerant version of the Kochi-Salomon reaction where in situ protonation masks the basicity of the amine. orgsyn.org
Alternative strategies for assembling the 3-azabicyclo[3.2.0]heptane core include [3+2] cycloaddition reactions between a cyclobutene (B1205218) derivative and an azomethine ylide, which can provide densely substituted scaffolds with high diastereoselectivity. researchgate.net These methods, while effective, underscore the inherent complexities and challenges that have historically been associated with the synthesis of such strained bicyclic heterocycles, making the development of efficient and scalable synthetic routes an ongoing area of research.
Significance of the 3-Azabicyclo[3.2.0]heptane Scaffold in Contemporary Synthetic Chemistry
The 3-azabicyclo[3.2.0]heptane scaffold has garnered significant attention in contemporary synthetic and medicinal chemistry due to its unique structural and biological properties. As a conformationally restricted analog of proline and other cyclic amines, this framework is considered an attractive building block for drug discovery. researchgate.net Its rigid, three-dimensional topology allows for the precise orientation of substituents in space, which can be crucial for optimizing interactions with biological targets such as enzymes and receptors.
The incorporation of the 3-azabicyclo[3.2.0]heptane motif into larger molecules can enhance their pharmacological properties, including potency, selectivity, and metabolic stability. This scaffold is a key component in several biologically active compounds and has been explored for various therapeutic applications. For instance, derivatives of this bicyclic system have been investigated as dopamine (B1211576) D3 receptor modulators. taltech.ee The ability to generate diverse substitution patterns on this core structure makes it a versatile platform for creating libraries of compounds for high-throughput screening in drug discovery programs. The development of new synthetic methods, such as those utilizing visible-light-induced [2+2] cycloadditions, continues to expand the accessibility and utility of this important scaffold.
Overview of Current and Emerging Research Directions for 3-Azabicyclo[3.2.0]heptane-2-carbonitrile
While the broader 3-azabicyclo[3.2.0]heptane framework is a subject of active investigation, dedicated research on the specific derivative, this compound, is less prevalent in the current literature. This suggests that the full potential of this particular compound as a synthetic intermediate or a pharmacologically active agent may yet be underexplored, presenting an open area for future research.
The nitrile functional group is a versatile synthon in organic chemistry, capable of being transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and tetrazoles. This chemical versatility makes this compound a potentially valuable building block for the synthesis of novel, highly functionalized bicyclic compounds. Future research could focus on developing stereoselective synthetic routes to this nitrile, which would be crucial for its application in medicinal chemistry where specific stereoisomers are often required for biological activity.
Emerging research directions could involve the use of this compound as a key intermediate in the synthesis of new classes of enzyme inhibitors or receptor ligands, leveraging the rigid bicyclic core to achieve high binding affinity and selectivity. Furthermore, the exploration of its chemical space through the derivatization of the nitrile group could lead to the discovery of compounds with novel biological activities. The table below outlines some fundamental properties of the parent scaffold and its 2-carbonitrile derivative, providing a basis for further investigation.
| Property | 3-Azabicyclo[3.2.0]heptane | This compound |
| CAS Number | 278-08-0 | 77859-20-2 |
| Molecular Formula | C₆H₁₁N | C₇H₁₀N₂ |
| Molecular Weight | 97.16 g/mol | 122.17 g/mol |
| IUPAC Name | 3-azabicyclo[3.2.0]heptane | This compound |
Structure
3D Structure
Properties
CAS No. |
77859-20-2 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-7-6-2-1-5(6)4-9-7/h5-7,9H,1-2,4H2 |
InChI Key |
UMABWJXDFMXDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CNC2C#N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile and Its Derivatives
Cycloaddition Approaches to the 3-Azabicyclo[3.2.0]heptane Core
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic molecules, offering a direct route to the 3-azabicyclo[3.2.0]heptane core. These methods involve the formation of multiple carbon-carbon bonds in a single step, often with high stereocontrol.
[2+2] Photochemical Cycloadditions for Azabicyclo[3.2.0]heptanes
Photochemical [2+2] cycloadditions represent a key strategy for synthesizing the cyclobutane (B1203170) ring of the azabicyclo[3.2.0]heptane system. This approach typically involves the irradiation of two unsaturated components to induce a concerted or stepwise cycloaddition.
Visible-light-driven [2+2] cycloadditions have been developed as a highly efficient method for creating these scaffolds. thieme-connect.com For instance, the reaction between maleimides and various alkenes or alkynes can be promoted by a photosensitizer under visible light, overcoming challenges associated with harsh UV irradiation such as limited substrate scope and undesired side reactions. thieme-connect.comresearchgate.net This method allows for the direct synthesis of multifunctional 3-azabicyclo[3.2.0]heptane derivatives. thieme-connect.com A sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with N-protected 3-pyrroline (B95000) serves as a crucial step in synthesizing bicyclic analogues of γ-aminobutyric acid (GABA). researchgate.net
The synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates has been achieved through the [2+2] photocycloaddition of alkenyl boronic derivatives with maleimides or maleic anhydride. nih.govacs.org Optimization of reaction conditions, including wavelength, reagent concentration, and the choice of photosensitizer, is critical for success. nih.gov Alkenyl boronic acid pinacolates have been found to be more suitable substrates compared to the corresponding trifluoroborates, yielding better outcomes. nih.govacs.org These resulting cycloadducts are versatile building blocks that can be synthesized on a large scale. researchgate.netnih.gov
Furthermore, an amine-tolerant version of the Kochi-Salomon reaction, a photochemical [2+2] cycloaddition of two unactivated olefins, has been developed. orgsyn.org By using in situ protonation with common acids, the basicity of amine-containing substrates like diallylamine (B93489) can be masked, enabling a one-step synthesis of the parent 3-azabicyclo[3.2.0]heptane. orgsyn.org
Table 1: Examples of [2+2] Photochemical Cycloadditions
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Maleimides | Alkenes/Alkynes | Visible light, photosensitizer | Multifunctional 3-azabicyclo[3.2.0]heptane derivatives | thieme-connect.com |
| Alkenyl boronic derivatives | Maleimides/Maleic anhydride | Optimized wavelength, photosensitizer | 3-Azabicyclo[3.2.0]heptyl boropinacolates/trifluoroborates | nih.gov |
[3+2] Cycloadditions Utilizing Azomethine Ylides for Bicyclic Systems
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly effective method for constructing the pyrrolidine (B122466) ring of the 3-azabicyclo[3.2.0]heptane system. This [3+2] cycloaddition approach allows for the creation of densely substituted bicyclic structures with high stereoselectivity. researchgate.netnih.gov
A catalytic asymmetric 1,3-dipolar cycloaddition between cyclobutenones and azomethine ylides provides direct access to these complex scaffolds. nih.gov Using a CuI/(R)-Fesulphos catalytic system, high levels of both diastereoselectivity and enantioselectivity (up to 98% ee) have been achieved. nih.gov Similarly, silver-catalyzed [3+2] cycloadditions of 2,3-disubstituted cyclobutenones with iminoesters (azomethine ylide precursors) furnish azabicycles in good yields and enantioselectivities. rsc.org This method is powerful enough to construct up to three contiguous all-carbon quaternary centers. rsc.org
An efficient approach for synthesizing various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks involves the [3+2] cycloaddition of cyclobut-1-enecarboxylic acid ester with in situ generated azomethine ylides. researchgate.net This method has been successfully applied on a multigram scale, demonstrating its utility for producing these three-dimensional templates for parallel synthesis in drug discovery. researchgate.net
One-pot, three-component [3+2] cycloaddition reactions of azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, with maleimides and itaconimides have also been investigated. nih.govacs.org These reactions produce spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields with excellent regioselectivity under mild conditions. nih.gov
Table 2: Catalytic Asymmetric [3+2] Cycloadditions
| Dipolarophile | Azomethine Ylide Precursor | Catalytic System | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclobutenones | Iminoesters | CuI/(R)-Fesulphos | High diastereoselectivity and enantioselectivity (up to 98% ee) | nih.gov |
| 2,3-disubstituted cyclobutenones | Iminoesters | AgOAc/(S)-Segphos type ligand | Good yields and enantioselectivities (up to 95% ee) | rsc.org |
| Cyclobut-1-enecarboxylic acid ester | Amino acid esters | - | Efficient multigram scale synthesis | researchgate.net |
One-Pot Multicomponent Reactions in 3-Azabicyclo[3.2.0]heptane Construction
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 3-azabicyclo[3.2.0]heptanes in a single step, minimizing waste and saving time. A one-pot, three-component [3+2]-cycloaddition reaction is a notable strategy for achieving this core structure. For instance, a racemic synthesis combines aldehydes, secondary amines, and N-benzylaminocrotonates to form 3-azabicyclo[3.2.0]heptane derivatives, with yields for the resulting bicyclic alcohols ranging from 53–72%.
Ring-Closing Strategies and Intramolecular Cyclizations
Intramolecular reactions provide a powerful alternative for constructing the 3-azabicyclo[3.2.0]heptane scaffold, often allowing for precise control over stereochemistry by leveraging the conformational biases of a pre-assembled acyclic precursor.
Intramolecular Photochemical [2+2]-Cyclization Routes to Azabicyclo[3.2.0]heptanes
Intramolecular [2+2] photocyclization is a robust method for forming the fused bicyclic system. nih.govenamine.net This strategy involves designing a molecule that contains two tethered alkene functionalities, which upon photoirradiation, cyclize to form the desired azabicyclo[3.2.0]heptane core.
A rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals like benzaldehyde, allylamine, and cinnamic acid, with the key step being an intramolecular [2+2]-photochemical cyclization. nih.govenamine.netacs.orgresearchgate.net Chiral perhydro-1,3-benzoxazines can also serve as precursors for diastereoselective intramolecular [2+2] photocycloadditions. When these precursors, derived from compounds like (−)-8-aminomenthol, undergo UV-induced cyclization, they can yield enantiopure 3-azabicyclo[3.2.0]heptanes with yields between 70-94%. The stereochemical outcome is dictated by substituents on the vinyl double bond, which controls the facial selectivity of the cyclization.
Transition Metal-Catalyzed Cyclizations for Bicyclic Scaffolds
Transition metals can catalyze a variety of cyclization reactions to form bicyclic scaffolds under mild conditions. nih.gov Catalysts based on platinum, ruthenium, iridium, and copper have been employed effectively. thieme-connect.com
PtCl₂-catalyzed cycloisomerization of enantiopure enynes is one such method to form azabicyclo[3.2.0]heptanes, with the enantiopurity being retained from a preceding asymmetric allylic amination step. Visible-light-driven [2+2]-cycloadditions using Ru or Ir photocatalysts also provide access to these bicyclic frameworks. For example, Ru(bpy)₃Cl₂ can catalyze the cyclization of allenenes to form 3-azabicyclo[3.2.0]heptanes in yields of 61–89%.
Copper(I) catalysts have been used for intermolecular [2+2]-cycloadditions of bis(alkenes) to produce 3-oxabicyclo[3.2.0]heptanes, which can subsequently be converted to the corresponding aza-analogs. Palladium catalysis has also been shown to be effective for accessing bicyclo[3.2.0]heptane motifs through processes involving C-H activation and C-C cleavage. nih.gov
Table 3: Overview of Transition Metal-Catalyzed Cyclizations
| Catalyst | Reaction Type | Substrate | Yield | Reference |
|---|---|---|---|---|
| PtCl₂ | Cycloisomerization | Enantiopure enynes | 21–60% | |
| Ru(bpy)₃Cl₂ | Visible-light [2+2]-cycloaddition | Allenene | 61–89% | |
| CuI | [2+2]-cycloaddition | Bis(alkene) | 45–86% |
Green Chemistry Principles and Sustainable Synthesis of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile
The application of green chemistry principles to the synthesis of nitrogen-containing heterocycles is of growing importance to minimize environmental impact. masterorganicchemistry.comnih.gov While specific green routes for this compound are not extensively documented, general strategies can be applied.
Use of Greener Solvents: Many synthetic routes for N-heterocycles rely on conventional volatile organic compounds (VOCs). Replacing these with safer, more sustainable alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a key green chemistry goal. nih.gov For instance, photochemical syntheses of the 3-azabicyclo[3.2.0]heptane core have been successfully performed in water, which offers significant practical and environmental advantages over dry organic solvents. orgsyn.org
Catalytic Methods: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green synthesis. commonorganicchemistry.com For the synthesis of the bicyclic core, visible-light photocatalysis represents a greener alternative to high-energy UV irradiation, as it allows for the use of lower energy inputs and can reduce side reactions. researchgate.net Similarly, biocatalysis, as seen in enzymatic resolutions, operates under mild, aqueous conditions, offering a highly sustainable method for producing enantiopure compounds. researchgate.net
Atom Economy and Process Intensification: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Multicomponent reactions, which form complex products in a single step from three or more reactants, are excellent examples of this principle and have been used to synthesize 3-azabicyclo[3.2.0]heptane derivatives. studymind.co.uk Furthermore, technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, contributing to a more sustainable process. commonorganicchemistry.com
Chemical Reactivity and Mechanistic Investigations of 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile
Reaction Pathways and Mechanistic Elucidation of Bicyclic Transformations
The formation and transformation of the 3-azabicyclo[3.2.0]heptane skeleton are governed by several key reaction pathways, primarily involving cycloadditions and cycloisomerizations. taltech.ee While specific mechanistic studies on the 2-carbonitrile derivative are not extensively detailed in the literature, the reactivity of the parent scaffold provides a strong foundation for understanding its behavior.
The most prevalent method for constructing the bicyclo[3.2.0]heptane core is the [2+2] cycloaddition reaction. rsc.orgtaltech.ee This can be achieved through both intramolecular and intermolecular pathways. taltech.ee Intramolecular photochemical [2+2] cycloaddition of substrates like cinnamic acid N-allyl amides is a well-established route. researchgate.net For instance, a rapid two-step synthesis has been developed utilizing common chemicals like benzaldehyde, allylamine, and cinnamic acid, proceeding via an intramolecular photochemical cyclization. researchgate.net Visible-light-mediated triplet sensitization has also been employed for the efficient [2+2] cycloaddition of maleimides to alkenes, yielding multifunctional 3-azabicyclo[3.2.0]heptane derivatives. thieme-connect.com This approach overcomes limitations associated with harsh UV irradiation, such as a restricted substrate scope. thieme-connect.com
Metal-catalyzed cycloisomerization of enynes represents another critical pathway. Platinum(II) chloride (PtCl₂), for example, catalyzes the cyclization of enantiopure enynes to the corresponding azabicyclo[3.2.0]heptanes. taltech.ee The reaction mechanism is proposed to involve the coordination of the platinum catalyst to the alkyne, followed by an endo-cyclization with the alkene to form the bicyclic system. taltech.ee The choice of solvent can dramatically alter the reaction outcome; in a nucleophilic solvent like methanol, the intermediate carbocation can be trapped, leading to a ring-opened monocyclic product instead of the bicyclic structure. taltech.ee
Transformations of the bicyclic system often involve ring-opening reactions, driven by the inherent strain of the fused four- and five-membered rings. Palladium-catalyzed processes have been shown to induce C–C bond cleavage in related bicyclo[3.2.0]heptane systems, leading to functionalized cyclobutane (B1203170) derivatives. rsc.orgrsc.org Mechanochemical activation provides another route for transformation, where mechanical force can induce a formal retro [2+2] cycloaddition, opening the cyclobutane ring to generate reactive bis-enones. acs.orgnih.gov
Nucleophilic and Electrophilic Reactivity of the Nitrile Functionality
The nitrile group at the C-2 position of the 3-azabicyclo[3.2.0]heptane ring introduces a versatile functional handle. This α-amino nitrile motif exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. rsc.org
Electrophilic Reactivity: The α-amino nitrile can serve as a masked iminium ion equivalent. rsc.org Under appropriate conditions, such as in the presence of a Lewis acid, the cyanide group can be eliminated, generating a transient, electrophilic N-acyliminium ion. This intermediate is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new substituents at the C-2 position. This pathway is a cornerstone of α-amino nitrile chemistry, enabling diverse synthetic applications.
Nucleophilic Reactivity: While the nitrile carbon itself is electrophilic, the α-carbon (C-2) can be rendered nucleophilic. Deprotonation of the C-2 proton would generate a carbanion, a potent nucleophile. However, the acidity of this proton in the bicyclic system and the stability of the resulting anion would be influenced by the ring geometry. Alternatively, α-metallation can provide nucleophilic acyl anion equivalents. rsc.org
The nitrile group itself can also undergo characteristic reactions. The lone pair of electrons on the nitrogen atom can act as a nucleophile, for example, in the formation of metal complexes or in reactions like the Pinner reaction, where treatment with an alcohol and a strong acid yields an imidate. jst.go.jp Conversely, the electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles. For example, nucleophilic substitution reactions where cyanide acts as the nucleophile to displace a leaving group (like a halide) are fundamental in organic synthesis. youtube.comlibretexts.orgkhanacademy.org The resulting nitrile product can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, demonstrating the synthetic utility of the nitrile functionality.
Impact of Ring Strain on Reactivity in the Bicyclo[3.2.0]heptane System
The bicyclo[3.2.0]heptane system is characterized by significant ring strain due to the fusion of a cyclobutane and a cyclopentane (B165970) ring. The strain energy for the parent hydrocarbon, bicyclo[3.2.0]heptane, has been calculated to be approximately 30.5-31.6 kcal/mol. swarthmore.edu This inherent strain is a critical determinant of the molecule's reactivity, providing a thermodynamic driving force for reactions that lead to ring-opening.
The strain within the four-membered ring makes the C-C bonds susceptible to cleavage under thermal, photochemical, or catalytic conditions. rsc.org This reactivity is exemplified by the palladium-catalyzed C–C cleavage and lactonization of related bicyclic systems, where strain release is a key step in the proposed mechanism. rsc.org Similarly, the mechanical activation of bicyclo[3.2.0]heptane mechanophores demonstrates how external force can be used to overcome the activation barrier for a retro [2+2] cycloaddition, breaking the cyclobutane ring. acs.org This process generates reactive species and leads to a significant local elongation, highlighting the potential energy stored in the strained ring. acs.orgnih.gov
In the context of 3-azabicyclo[3.2.0]heptane-2-carbonitrile, this ring strain influences the stability of the entire scaffold. Reactions that might otherwise be unfavorable can become accessible if they lead to a less strained product. For example, a ring-expansion of the four-membered azetidine (B1206935) ring to a more stable five- or six-membered ring could be a potential transformation pathway, particularly if the C-N or C-C bonds of the azetidine moiety are activated. Gold-catalyzed nucleophilic ring-opening of 2-alkynylazetidines to δ-amino-α,β-unsaturated ketones illustrates how the strain of the azetidine ring facilitates such transformations. acs.org
Catalysis in Chemical Reactions Involving this compound
Catalysis is instrumental in both the synthesis and subsequent transformations of the 3-azabicyclo[3.2.0]heptane scaffold. A variety of transition metals and organocatalysts are employed to control the efficiency and stereoselectivity of these reactions.
The synthesis of the bicyclic core is frequently achieved through metal-catalyzed reactions. thieme-connect.comrsc.org Platinum, copper, ruthenium, iridium, and palladium catalysts are all effective in promoting the formation of the 3-azabicyclo[3.2.0]heptane ring system through different mechanistic pathways. taltech.eersc.org For instance, copper(I) salts are used to catalyze [2+2] photocycloadditions, while PtCl₂ is effective for enyne cyclizations. taltech.ee More recently, visible-light photoredox catalysis using ruthenium or iridium complexes has emerged as a powerful tool for these cycloadditions. thieme-connect.com Palladium catalysis is particularly versatile, enabling not only the formation of the ring system but also its subsequent functionalization through C-H activation or C-C cleavage reactions. rsc.orgnih.gov
Enzymatic catalysis also plays a role, particularly in achieving enantioselectivity. Lipases, such as immobilized lipase (B570770) B from Candida antarctica, have been used for the efficient kinetic resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives, providing access to enantiomerically pure compounds. nih.gov
While many catalytic methods focus on the synthesis of the scaffold, catalysis is also crucial for transforming the nitrile functionality. The Strecker reaction, a classic method for synthesizing α-amino nitriles, can be performed using various organocatalysts to achieve high yields and enantioselectivity. mdpi.com Once formed, the nitrile group can be catalytically hydrolyzed to a carboxylic acid under acidic or basic conditions, or catalytically hydrogenated (e.g., using a palladium or nickel catalyst) to afford a primary amine. These transformations open up a vast chemical space for derivatization.
Table 1: Catalytic Systems in the Synthesis of the 3-Azabicyclo[3.2.0]heptane Scaffold
| Catalyst Type | Catalyst Example(s) | Reaction Type | Reference |
|---|---|---|---|
| Platinum | PtCl₂ | Enyne Cycloisomerization | taltech.ee |
| Copper | Cu(I) salts (e.g., CuI) | [2+2] Photocycloaddition | taltech.ee |
| Ruthenium / Iridium | [Ru(bpy)₃]²⁺, [Ir(ppy)₂(dtbbpy)]⁺ | Visible-Light [2+2] Cycloaddition | taltech.eethieme-connect.com |
| Palladium | Pd(OAc)₂ with MPAA or pyridone-amine ligands | C-H Activation / C-C Cleavage / Lactonization | rsc.orgnih.gov |
| Enzyme | Lipase B from Candida antarctica | Kinetic Resolution | nih.gov |
Application of 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile As a Versatile Synthetic Building Block
Construction of Complex Molecular Architectures Utilizing the Azabicyclo[3.2.0]heptane Scaffold
The 3-azabicyclo[3.2.0]heptane framework is a compact and rigid molecular scaffold frequently employed in the design of novel chemical entities. lifechemicals.com Its unique three-dimensional geometry is particularly sought after in drug discovery for enhancing binding efficiency to protein targets. rsc.org The incorporation of this scaffold is a key strategy for producing sp³-rich molecules, a characteristic associated with successful clinical candidates. d-nb.info
The synthesis of the core bicyclic system can be achieved through various cycloaddition strategies. Photochemical [2+2] cycloaddition reactions are among the most powerful methods for creating the cyclobutane (B1203170) ring integral to the scaffold. orgsyn.orgresearchgate.net These reactions often utilize common chemicals and can be performed using visible light, overcoming the limitations of harsh UV irradiation. researchgate.netnih.gov Alternative methods, such as [3+2] cycloaddition reactions involving azomethine ylides, provide an efficient and scalable route to variously substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net
Once the core scaffold is formed, the 2-carbonitrile group of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile serves as a critical functional handle for elaboration into more complex structures. The nitrile moiety is a versatile precursor that can undergo a variety of chemical transformations. youtube.com
Key Transformations of the 2-Carbonitrile Group:
| Transformation | Reagents | Resulting Functional Group | Significance in Synthesis |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Allows for the formation of amides, sulfonamides, and other C-N coupled products. youtube.com |
| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) with heat | Carboxylic Acid (-COOH) | Enables esterification and amide bond formation, crucial for peptide synthesis and coupling reactions. d-nb.infoyoutube.com |
| Grignard Addition | Grignard Reagents (R-MgBr) followed by hydrolysis | Ketone (-C(=O)R) | Provides a route to introduce new carbon-carbon bonds and create more complex side chains. youtube.com |
These transformations allow chemists to attach diverse molecular fragments to the C-2 position, enabling the construction of intricate architectures such as those required for Proteolysis Targeting Chimeras (PROTACs), where the scaffold can serve as a rigid linker or ligand component. lifechemicals.com
Synthesis of Conformationally Restricted Molecular Analogues
A major challenge in medicinal chemistry is controlling the conformational flexibility of small molecules. d-nb.info Flexible molecules can adopt numerous shapes, only one of which might be active for binding to a biological target, leading to a loss of potency. The rigid bicyclic structure of the 3-azabicyclo[3.2.0]heptane core effectively addresses this issue by "locking" the molecule into a well-defined three-dimensional orientation. d-nb.info
This inherent rigidity makes the scaffold an excellent template for creating conformationally restricted analogues of known bioactive molecules, particularly amino acids and peptides. d-nb.info For instance, derivatives of the isomeric 2-azabicyclo[3.2.0]heptane scaffold have been synthesized as conformationally restricted analogues of proline. d-nb.infonih.gov By replacing a flexible amino acid in a peptide chain with a rigid mimic based on the azabicycloheptane framework, researchers can stabilize specific secondary structures (e.g., turns or helices) and enhance biological activity or metabolic stability. d-nb.info
The use of this compound in this context is strategic. The nitrile group can be converted to a carboxylic acid, mimicking the C-terminus of an amino acid, or reduced to an aminomethyl group. This allows the scaffold to be seamlessly integrated into peptide chains or to serve as a constrained mimic of neurotransmitters, with the bicyclic core dictating the spatial arrangement of key pharmacophoric features.
Development of Chemical Libraries Based on the Azabicyclo[3.2.0]heptane Framework
Chemical libraries, which are large collections of diverse compounds, are essential for high-throughput screening and drug discovery. The 3-azabicyclo[3.2.0]heptane framework is an ideal core structure, or scaffold, for building such libraries due to several advantageous properties. researchgate.net
Advantages of the Azabicyclo[3.2.0]heptane Scaffold for Library Synthesis:
| Feature | Description | Impact on Drug Discovery |
| Three-Dimensionality | The non-planar, bicyclic structure provides excellent spatial diversity, allowing for exploration of complex binding pockets in proteins. rsc.org | Increases the probability of identifying hits with high affinity and selectivity. |
| Synthetic Accessibility | Efficient and scalable synthetic routes, such as photochemical and [3+2] cycloadditions, allow for the rapid production of the core scaffold. nih.govresearchgate.net | Facilitates the generation of large numbers of derivatives for screening. |
| Multiple Functionalization Points | The nitrogen atom (N-3) and the carbon at C-2 (from the carbonitrile) provide two distinct points for introducing chemical diversity. | Enables the creation of libraries with varied substituents to systematically probe structure-activity relationships. |
| Lead-Oriented Properties | The scaffold is rich in sp³-hybridized carbon atoms, a feature often associated with improved solubility, metabolic stability, and clinical success. d-nb.info | Yields compounds with more favorable physicochemical properties for drug development. |
The utility of this scaffold has been demonstrated in the parallel synthesis of compound libraries and in diversifying DNA-encoded libraries (DELs). researchgate.netrsc.org In this process, this compound can be attached to a starting material, and the nitrile and the amine can then be functionalized in subsequent steps to generate a large array of related molecules for biological evaluation.
Integration of this compound into Multistep Total Synthesis Strategies
In the total synthesis of complex natural products and pharmaceuticals, every step and functional group is chosen for strategic advantage. This compound is a valuable intermediate in such multistep strategies, primarily due to the synthetic options offered by the nitrile group. While specific total syntheses explicitly starting from this exact nitrile are not extensively detailed in foundational literature, its strategic potential can be inferred from the known reactivity of the scaffold and related structures.
The nitrile group is often considered a "masked" carboxylic acid or primary amine. d-nb.infoyoutube.com This is particularly useful in a long synthesis where a carboxylic acid or amine might interfere with reactions at other parts of the molecule. The relatively inert nitrile can be carried through several synthetic steps and then converted to the desired functional group at a later, more strategic stage. For example, the synthesis of epibatidine (B1211577) analogues has been achieved using a related bicyclic nitrile as a key intermediate, where the nitrile functionality is elaborated near the end of the synthesis. researchgate.net
Furthermore, derivatives of the 3-azabicyclo[3.2.0]heptane scaffold are key components of molecules that have reached clinical trials, such as the antipsychotic agent belaperidone. d-nb.info The construction of these complex targets often relies on the step-wise functionalization of the bicyclic core. The 2-carbonitrile derivative represents a key building block that could be used to install a required side chain via Grignard addition or to form a critical amide bond after hydrolysis to the corresponding carboxylic acid. youtube.com This strategic utility makes it an important tool for synthetic chemists aiming to construct novel, complex molecular entities.
Advanced Structural and Conformational Studies of 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile
Spectroscopic Characterization Methodologies for Structural Assignment in Research Contexts (e.g., Advanced NMR, IR, High-Resolution Mass Spectrometry)
While specific experimental data for 3-Azabicyclo[3.2.0]heptane-2-carbonitrile is not extensively detailed in publicly available literature, its structural confirmation would rely on a combination of advanced spectroscopic methods. The characterization of the parent 3-azabicyclo[3.2.0]heptane hydrochloride provides a foundational understanding of the core's spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals due to the rigid bicyclic structure. The protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings would exhibit distinct chemical shifts and coupling constants. For the parent hydrochloride salt, proton signals are observed in the range of δ 1.93-3.46 ppm. rsc.org The introduction of a carbonitrile group at the C2 position would significantly influence the chemical shift of the adjacent proton (H2), likely shifting it downfield.
¹³C NMR: The carbon NMR spectrum for the parent hydrochloride shows signals at δ 22.89, 36.80, and 51.91 ppm. rsc.org For the 2-carbonitrile derivative, the carbon of the nitrile group (C≡N) would appear in the characteristic downfield region of approximately 115-125 ppm. The C2 carbon, directly attached to the nitrile, would also experience a significant shift.
Advanced NMR Techniques: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals, and to confirm the connectivity within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹ would be a definitive indicator of the nitrile (C≡N) stretching vibration. The spectrum of the parent 3-azabicyclo[3.2.0]heptane shows characteristic C-H stretching and bending vibrations. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule and, consequently, its elemental composition. For the parent 3-azabicyclo[3.2.0]heptane, the calculated m/z for the protonated molecule [M+H]⁺ is 98.0964, with an experimental value of 98.0965. rsc.org This high level of accuracy is crucial for confirming the molecular formula of novel compounds.
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Complex multiplets for ring protons, downfield shift for H2. |
| ¹³C NMR | Signal for C≡N around 115-125 ppm. |
| IR Spectroscopy | Sharp C≡N stretching band at ~2210-2260 cm⁻¹. |
| HRMS | Precise mass measurement to confirm the molecular formula C₇H₈N₂. |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
In this derivative, the 3-azabicyclo[3.2.0]heptane moiety consists of a nearly planar cyclobutane ring fused to a pyrrolidine ring. nih.gov The angle between the mean planes of the cyclobutane and the fused pyrrolidine ring is reported to be 67.6 (6)°. nih.gov The pyrrolidine ring adopts a slightly distorted envelope conformation. nih.gov This fusion of a planar four-membered ring with a five-membered ring results in a rigid and strained structure. The determination of the absolute stereochemistry is also possible through X-ray crystallography, especially when a chiral reference is present in the molecule or by using anomalous dispersion methods.
Key Geometric Parameters from a Derivative:
| Parameter | Value |
|---|---|
| Angle between cyclobutane and pyrrolidine mean planes | 67.6 (6)° nih.gov |
| Cyclobutane ring conformation | Nearly planar nih.gov |
Detailed Conformational Analysis and Dynamics of the Bicyclic Core
The 3-azabicyclo[3.2.0]heptane core is a conformationally restricted system. The fusion of the cyclobutane and pyrrolidine rings significantly limits the conformational freedom compared to monocyclic systems. The pyrrolidine ring in this bicyclic system typically adopts an envelope or twisted conformation. The cyclobutane ring is puckered, and the degree of puckering can be influenced by the substituents.
Molecular modeling and NMR studies on various derivatives have shown that the relative stereochemistry of substituents has a profound effect on the key dihedral angles of the bicyclic core. nih.gov This conformational rigidity is a key feature of the 3-azabicyclo[3.2.0]heptane scaffold and is exploited in the design of molecules with specific three-dimensional orientations of functional groups. The introduction of the 2-carbonitrile group is expected to have a subtle but important influence on the local conformation around the C2 position.
Quantitative Structural Analysis using Exit Vector Plot (EVP) and Related Geometrical Descriptors
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the three-dimensional space occupied by a molecular scaffold and the relative orientation of its substituents. researchgate.netresearchgate.net This method simplifies the scaffold into a geometrical model with "exit vectors" originating from the atoms where substituents are attached. researchgate.net The analysis provides parameters such as the distance between substitution points and various angles describing the spatial arrangement of the exit vectors. researchgate.net
EVP analysis has been applied to various cyclic and bicyclic systems, including derivatives of 3-azabicyclo[3.2.0]heptane, to assess their molecular shape and three-dimensionality. researchgate.netresearchgate.net This approach is particularly useful in drug design for scaffold hopping and for understanding structure-activity relationships where the spatial arrangement of functional groups is critical. researchgate.net For this compound, an EVP analysis would define the trajectory of the nitrile group relative to other potential substitution points on the bicyclic frame, providing a quantitative measure of its spatial orientation.
Computational and Theoretical Chemistry Investigations of 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Pathway Modeling and Energetic Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions that form the 3-azabicyclo[3.2.0]heptane core. A primary synthetic route to this scaffold is the [2+2] photocycloaddition.
Reaction Pathway Modeling: DFT studies on the photochemical [2+2] cycloaddition for the synthesis of related bicyclo[3.2.0]heptanes suggest a mechanism initiated by the photoexcitation of a reactant to its triplet state. This is followed by an intramolecular radical attack to form a diradical intermediate, which then cyclizes to the final bicyclic product. Computational analysis has been employed to explore the regio- and stereoselectivity of these transformations, proposing plausible reaction mechanisms that align with experimental observations mdpi.com.
For instance, in the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives to form bicyclo[3.2.0]heptanes, DFT calculations have supported a mechanism involving the generation of a radical anion intermediate that evolves into a bicyclic radical intermediate before the final product is formed mdpi.com. While not specific to the nitrile-substituted compound, this provides a foundational understanding of the likely electronic processes involved.
Energetic Profiles: Energetic profiles, including activation barriers and reaction energies, are key outputs of quantum chemical calculations. For a thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes to form spiro[bicyclo[3.2.0]heptane-6,1'-cyclopropane] derivatives, DFT calculations clarified that the reaction proceeds through a stepwise process via a seven-membered ring intermediate, rather than a concerted pathway rsc.org. In other systems, computational studies have been used to gain insight into the underlying mechanisms of cycloadditions leading to related heterocyclic systems acs.org.
Predictive Modeling of Regio- and Stereoselectivity in Azabicyclo[3.2.0]heptane Synthesis
The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often results in the formation of multiple stereocenters, making the prediction of regio- and stereoselectivity a critical aspect.
Predictive Approaches: Computational modeling is a valuable tool for predicting the diastereoselectivity observed in these reactions. For example, in three-component cascade reactions that produce [3.2.0]heterobicycles, a high degree of diastereoselectivity is often observed nih.govacs.org. The absolute configuration of the major diastereoisomer can be determined experimentally, for instance through X-ray analysis, which then provides a benchmark for computational models nih.govacs.org.
In the intramolecular [2+2] photocycloadditions of substituted trans-N-cinnamyl-N-allylamines, a very high diastereoselectivity for the exo-aryl isomers is achieved. The structure and absolute configuration of these products have been confirmed by X-ray crystallographic analysis, providing crucial data for validating predictive computational models clockss.org. While a specific predictive model for 3-Azabicyclo[3.2.0]heptane-2-carbonitrile has not been detailed in the literature, the success in related systems indicates the potential for such models to be developed. These models would likely consider steric and electronic factors of the substituents on the reacting partners to predict the most stable transition states and, consequently, the major products.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscapes of flexible molecules, providing insights into their three-dimensional structures and dynamic behavior.
Conformational Analysis: The 3-azabicyclo[3.2.0]heptane scaffold is a fused ring system composed of a five-membered pyrrolidine (B122466) ring and a four-membered cyclobutane (B1203170) ring. The conformations of such bicyclic systems can be understood by analogy to simpler cyclic compounds uci.edu. The inherent strain and fusion of the rings limit the conformational freedom compared to acyclic or monocyclic counterparts.
Molecular mechanics force fields are the primary choice for simulating large biomolecular systems and are fundamental in studying conformational flexibility nih.gov. The accuracy of these simulations in reproducing conformational energetics is crucial for their predictive power nih.gov. For macrocycles, various computational methods are used to explore their conformational preferences, which is vital for understanding their biological activity nih.gov. Although a specific conformational analysis for this compound is not available, these general approaches would be applicable to determine its preferred low-energy conformations.
Computational Approaches to Understanding Molecular Scaffold Features and Strain
The bicyclo[3.2.0]heptane ring system is inherently strained due to the presence of the fused cyclobutane ring. This ring strain is a key molecular feature that influences the scaffold's reactivity and geometry.
Strain Energy Calculations: Computational methods, particularly DFT, can be used to quantify the strain energy of cyclic and bicyclic molecules. The strain energy of a simple bicyclic system is often approximated as the sum of the strains of the individual rings. For example, the experimental strain energy of bicyclo[3.1.0]heptane is 33.9 kcal/mol sinica.edu.tw. The presence of a nitrogen atom in the 3-azabicyclo[3.2.0]heptane scaffold and the nitrile substituent would modulate this strain, and these effects can be precisely calculated.
The strain within the β-lactam moiety of related azabicyclo[3.2.0]heptan-7-one systems can influence the conformation of the fused ring system . Computational studies on highly strained molecules are crucial for designing and understanding their reactions, such as strain-releasing ring-opening processes acs.org. While specific strain energy values for this compound have not been reported, the established computational methodologies for other strained systems could be directly applied to quantify this important molecular property.
Emerging Research Areas and Future Perspectives in 3 Azabicyclo 3.2.0 Heptane 2 Carbonitrile Chemistry
Exploration of Unprecedented Synthetic Routes and Methodologies
The synthesis of the 3-azabicyclo[3.2.0]heptane core is predominantly achieved through intramolecular [2+2] photocycloaddition reactions. rsc.orgorgsyn.orgnih.gov However, the development of novel and more efficient synthetic methodologies remains a key area of research.
Photochemical Cyclizations: A prominent method for constructing the 3-azabicyclo[3.2.0]heptane skeleton involves the intramolecular [2+2] photochemical cyclization of N-allyl amides derived from cinnamic acid. researchgate.net This approach utilizes common starting materials to rapidly assemble the bicyclic core. nih.gov Another amine-tolerant version of the Kochi–Salomon reaction, a photochemical [2+2] cycloaddition of unactivated olefins, allows for the synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine (B93489) through in situ protonation to mask the basicity of the amine. orgsyn.org Adapting these methods to produce the 2-carbonitrile derivative would likely involve starting with precursors bearing a cyano group, such as cyano-substituted cinnamic acids or related dienophiles.
Visible-Light-Mediated Synthesis: Recent advancements have focused on overcoming the limitations of UV irradiation by using visible-light energy-transfer catalysis. researchgate.net This strategy allows for the efficient [2+2] cycloaddition of maleimides with various alkenes, demonstrating a robust method that can be performed on a large scale. researchgate.net Exploring this methodology for the synthesis of nitrile-substituted bicycloheptanes could provide a milder and more scalable alternative to traditional photochemical methods.
Cycloaddition Strategies: Beyond photocyclization, other cycloaddition strategies are being explored. A [3+2] cycloaddition of cyclobutene-1-carboxylate with an in situ generated azomethine ylide has been developed for the synthesis of substituted 3-azabicyclo[3.2.0]heptane building blocks. researchgate.net Furthermore, a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been successfully applied to synthesize related 2-azabicyclo[n.2.0]alkane systems, which could conceptually be adapted for the 3-aza isomer. d-nb.info This approach would involve the cyclization of a suitably functionalized cyclobutanone, offering a non-photochemical route to the target scaffold.
| Synthetic Method | Key Reaction Type | Precursors | Reference(s) |
| Photochemical Cyclization | Intramolecular [2+2] Cycloaddition | Cinnamic acid N-allyl amides | researchgate.netnih.gov |
| Amine-Tolerant Photocyclization | Intermolecular [2+2] Cycloaddition | Diallylamine | orgsyn.org |
| Visible-Light Catalysis | Energy Transfer [2+2] Cycloaddition | Maleimides and alkenes | researchgate.net |
| Dipolar Cycloaddition | [3+2] Cycloaddition | Cyclobutene-1-carboxylate, azomethine ylides | researchgate.net |
| Palladium-Catalyzed C-H Activation | C-H Activation / C-C Cleavage | Bicyclo[1.1.1]pentane carboxylic acids | rsc.org |
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of 3-azabicyclo[3.2.0]heptane-2-carbonitrile is dictated by the interplay between the strained bicyclic amine and the versatile nitrile functional group. Research in this area is focused on leveraging these features for novel chemical transformations.
Transformations of the Nitrile Group: The carbonitrile moiety is a cornerstone for chemical diversification. Its established transformations provide access to several key functional groups:
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), which introduces a new site for derivatization, such as amidation or alkylation.
Hydrolysis: Acidic or basic hydrolysis of the nitrile affords a carboxylic acid. This transformation is pivotal, as the resulting 3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a conformationally restricted amino acid analog with significant potential in peptide and polymer chemistry.
Organometallic Addition: The addition of Grignard or organolithium reagents to the nitrile yields ketones after hydrolysis, providing a direct method for C-C bond formation at the 2-position.
Reactivity of the Bicyclic Core: The tertiary amine within the bicyclic framework is a key site for functionalization. N-alkylation and N-acylation are standard transformations that allow for the modulation of the compound's physicochemical properties. Furthermore, the inherent ring strain of the bicyclo[3.2.0] system may lead to unconventional ring-opening reactions under specific catalytic conditions, offering pathways to novel monocyclic or rearranged scaffolds. For instance, thermal decarbonylation has been observed in related penam (B1241934) β-lactam systems, suggesting that fragmentation pathways could be accessible under certain conditions. nih.gov
Advanced Derivatization Strategies for Accessing Diverse Chemical Spaces
The strategic derivatization of the this compound scaffold is crucial for its application in drug discovery and materials science. The goal is to generate libraries of diverse molecules for biological screening.
Scaffold Decoration: Starting from the 2-aminomethyl or 2-carboxylic acid derivatives, parallel synthesis techniques can be employed to create large libraries of compounds. Amide coupling with a diverse set of carboxylic acids or amines, respectively, is a robust method for exploring the chemical space around the bicyclic core. This approach is fundamental in lead-oriented synthesis. researchgate.net
Functional Group Interconversion: The nitrile group serves as a linchpin for more complex transformations. For example, conversion to a tetrazole ring via reaction with azides introduces a common carboxylic acid bioisostere. The development of one-pot, multi-component reactions that utilize the nitrile's reactivity could rapidly generate molecular complexity. For instance, a cascade reaction involving the nitrile could lead to the formation of new fused heterocyclic systems.
Stereoselective Derivatization: Controlling the stereochemistry during derivatization is paramount. Given that the initial synthesis often produces a racemic or diastereomeric mixture, the development of stereoselective derivatization methods, including enzymatic resolutions or chiral catalysis, is a significant area of future research. Enantiomerically pure 3-azabicyclo[3.2.0]heptanes have been synthesized using chiral auxiliaries or through catalyzed asymmetric reactions, highlighting the importance of stereocontrol. taltech.ee
Challenges and Opportunities in Fundamental Azabicyclo[3.2.0]heptane Research
Despite its potential, the field of 3-azabicyclo[3.2.0]heptane chemistry faces several challenges that also present significant opportunities for innovation.
Challenges:
Stereocontrol: The creation of multiple stereocenters during synthesis often leads to mixtures of diastereomers. Developing highly stereoselective synthetic routes remains a primary challenge. taltech.ee
Scalability: Many of the established synthetic routes, particularly those involving photochemical reactions, are difficult to scale up for industrial production. researchgate.net
Isolation and Purification: The parent 3-azabicyclo[3.2.0]heptane has high aqueous solubility, which complicates extraction and purification. orgsyn.org Similar issues may arise with polar, functionalized derivatives.
Limited Commercial Availability: The scarcity of commercially available starting materials and advanced intermediates hinders widespread research and application.
Opportunities:
Drug Discovery: The rigid, three-dimensional nature of the scaffold makes it an attractive building block for creating novel therapeutic agents with improved properties such as potency, selectivity, and solubility. researchgate.netd-nb.info Derivatives have been explored as inhibitors for various biological targets. d-nb.info
Peptidomimetics: The 2-carboxylic acid derivative is a constrained proline analog. Incorporating such structures into peptides can induce specific secondary structures and enhance metabolic stability.
Catalysis: Chiral derivatives of the 3-azabicyclo[3.2.0]heptane scaffold could be explored as novel ligands for asymmetric catalysis, leveraging their rigid framework to create a well-defined chiral environment.
New Reaction Development: The unique electronic properties and ring strain of the scaffold provide a platform for discovering and developing novel chemical transformations that are not accessible with more conventional heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Azabicyclo[3.2.0]heptane-2-carbonitrile, and how do they differ in mechanism?
- Answer: Two key methods are reported:
- Photochemical decomposition of CHF2-substituted pyrazolines, which generates the bicyclic core via radical intermediates .
- Intermolecular [2+2] photocycloaddition , used to synthesize derivatives as γ-aminobutyric acid (GABA) analogues, leveraging strained cyclobutenone precursors .
- Methodological Note: The photochemical route requires UV light and inert conditions, while cycloaddition demands precise stoichiometric control of azomethine ylides and cyclobutenones.
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are standard. Key structural features include:
- Bicyclic angle mimicry : The core mimics meta-substituted benzene angles (109.5°), critical for bioisosterism in drug design .
- Nitrogen positioning : The azabicyclo nitrogen’s hybridization (sp³) influences reactivity and hydrogen-bonding potential .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 3-Azabicyclo[3.2.0]heptane derivatives, and what catalytic systems are most effective?
- Answer: Asymmetric 1,3-dipolar cycloaddition using CuI/(R)-Fesulphos achieves >95% enantiomeric excess (ee). Key parameters:
| Catalyst System | Substrate | ee (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| CuI/(R)-Fesulphos | Cyclobutenones | 98% | >20:1 dr | |
| Chiral Brønsted acids | Spiro-oxetanes | 85% | 10:1 dr |
- Mechanistic Insight : The Cu catalyst induces face-selective coordination of azomethine ylides, favoring endo transition states .
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for 3-Azabicyclo[3.2.0]heptane-based therapeutics?
- Answer: Discrepancies in biological data (e.g., antiprotozoal vs. analgesic activity) arise from conformational flexibility. Solutions include:
- Density Functional Theory (DFT) to map torsional energy barriers and preferred conformers .
- Molecular docking to compare binding poses with target proteins (e.g., dopaminergic receptors) .
Q. What experimental protocols mitigate instability of 3-Azabicyclo[3.2.0]heptane derivatives under physiological conditions?
- Answer: Stability challenges (e.g., ring-opening in acidic pH) are addressed via:
- Protecting groups : Boc or benzyl groups shield the amine during synthesis .
- Formulation : Lyophilization with cyclodextrins enhances aqueous solubility and shelf life .
- Validation : Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation when stored as lyophilized powders .
Data Contradiction Analysis
Q. Why do antiprotozoal activity results vary across studies for structurally similar 3-Azabicyclo[3.2.0]heptane derivatives?
- Root Cause : Differences in assay conditions (e.g., pH, serum protein binding) and substituent stereochemistry.
- Resolution Workflow :
Reproduce assays under standardized conditions (e.g., RPMI-1640 media, 5% CO₂).
Chiral HPLC to verify enantiopurity of test compounds .
SAR re-evaluation using isosteric replacements (e.g., replacing nitrile with carboxylate) .
- Example : A 2020 study resolved discrepancies by identifying serum albumin binding as a key variable in in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
